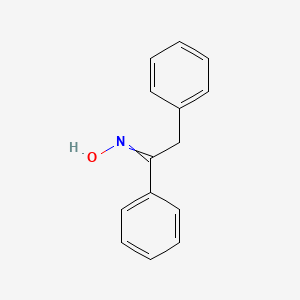

1,2-Diphenyl-1-ethanone oxime

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

N-(1,2-diphenylethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCUVRROUAKTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952-06-7 | |

| Record name | Ethanone, 1,2-diphenyl-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diphenylethanone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Diphenyl-1-ethanone oxime: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenyl-1-ethanone oxime, a derivative of deoxybenzoin, is a molecule of significant interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, structural features, and potential therapeutic applications. The document details experimental protocols for its synthesis and characterization and explores its potential as a modulator of signaling pathways relevant to cancer and neurological disorders. All quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is a white solid at room temperature.[1] It is generally soluble in organic solvents and has limited solubility in water.[2] A summary of its key chemical and physical properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO | [3][4] |

| Molecular Weight | 211.26 g/mol | [3][4] |

| Melting Point | 98 °C | [1][5] |

| Boiling Point | 375.4 °C at 760 mmHg | [5] |

| Density | 1.04 g/cm³ | [1][5] |

| Appearance | White solid | [1] |

| Solubility | Soluble in organic solvents, less soluble in water | [2] |

| CAS Number | 952-06-7 | [3][5] |

Chemical Structure and Isomerism

The structure of this compound features a central ethanone backbone with two phenyl groups and an oxime functional group. The presence of the C=N double bond in the oxime moiety gives rise to geometric isomerism, resulting in the existence of (E) and (Z) isomers. The relative orientation of the hydroxyl group of the oxime to the substituted phenyl and benzyl groups dictates the isomer.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the two phenyl rings, typically in the range of δ 7.0-8.0 ppm. The methylene (-CH₂-) protons would likely appear as a singlet further upfield. The hydroxyl proton of the oxime group may appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show signals for the carbons of the two phenyl rings, the methylene carbon, and the carbon of the C=N oxime group. The chemical shift of the C=N carbon is a characteristic feature of oximes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected peaks include: a broad band for the O-H stretch of the oxime group (around 3100-3500 cm⁻¹), C-H stretching vibrations for the aromatic and methylene groups (around 2850-3100 cm⁻¹), a C=N stretching vibration (around 1620-1690 cm⁻¹), and C=C stretching vibrations for the aromatic rings (around 1450-1600 cm⁻¹).

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 211. The fragmentation pattern would likely involve cleavage of the C-C bond adjacent to the oxime and fragmentation of the phenyl and benzyl groups.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of 1,2-diphenylethanone (deoxybenzoin) with hydroxylamine hydrochloride in the presence of a base.[3]

Materials:

-

1,2-Diphenylethanone (Deoxybenzoin)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate or Pyridine

-

Ethanol

-

Water

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1,2-diphenylethanone in ethanol in a round-bottom flask.

-

Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate or pyridine) in water to the flask.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Caption: General workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited, the broader class of oximes has shown promise in various therapeutic areas, including cancer and neurological disorders.[6]

Anticancer Potential

Several oxime-containing compounds have demonstrated anticancer activity through various mechanisms.[6] For a molecule like this compound, potential mechanisms of action could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival.

-

Kinase Inhibition: Many oxime derivatives act as kinase inhibitors.[7] Potential targets for this compound could include Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), which are crucial for cell cycle regulation.[4] Inhibition of these kinases could lead to cell cycle arrest and apoptosis.

-

Induction of Apoptosis: The compound may induce programmed cell death in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Caption: Postulated anticancer signaling pathway for this compound.

Potential in Neurological Drug Development

The structural similarity of 1,2-Diphenyl-1-ethanone to ketone bodies suggests that its oxime derivative might have neuroprotective effects. Furthermore, certain oximes are known for their role as reactivators of acetylcholinesterase, an enzyme critical in neurotransmission, particularly in the context of organophosphate poisoning.[8] This suggests a potential for this compound to be investigated for its role in neurological disorders where cholinergic pathways are implicated.

Conclusion

This compound is a versatile molecule with a rich chemical profile and significant potential for applications in drug development. This guide has summarized its key chemical and physical properties, provided a detailed protocol for its synthesis, and explored its potential biological activities. Further research is warranted to fully elucidate its spectroscopic characteristics and to investigate its specific mechanisms of action in relevant biological systems. The information presented here serves as a valuable resource for researchers and scientists working in the fields of medicinal chemistry and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy this compound | 952-06-7 [smolecule.com]

- 4. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 5. This compound [myskinrecipes.com]

- 6. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The benefit of combinations of oximes for the ability of antidotal treatment to counteract sarin-induced brain damage in rats - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 1,2-Diphenyl-1-ethanone Oxime from Benzoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2-diphenyl-1-ethanone oxime, commonly known as benzoin oxime, from its precursor, benzoin. This document details the prevalent synthetic methodologies, experimental protocols, and relevant quantitative data. It is intended to serve as a practical resource for researchers and professionals in organic synthesis and drug development, where oxime derivatives are of significant interest.

Introduction

This compound is an organic compound with the molecular formula C₁₄H₁₃NO.[1] It is characterized by the presence of an oxime functional group attached to a 1,2-diphenylethanone backbone. This compound and its derivatives are valuable intermediates in organic synthesis and have been investigated for potential applications in medicinal chemistry, including as anti-cancer agents.[1] Furthermore, benzoin oxime serves as a chelating ligand in coordination chemistry, capable of forming stable complexes with various metal ions.

The most common and well-established method for synthesizing benzoin oxime is through the condensation reaction of benzoin with hydroxylamine hydrochloride.[2] This reaction is typically performed in an alcoholic solvent with the addition of a base to neutralize the hydrochloric acid liberated during the process.[2]

Reaction Scheme and Mechanism

The synthesis of this compound from benzoin proceeds via a condensation reaction between the ketone group of benzoin and hydroxylamine. The reaction is generally carried out in the presence of a base, such as sodium bicarbonate or pyridine, to facilitate the nucleophilic attack of hydroxylamine on the carbonyl carbon.

Reaction:

Benzoin + Hydroxylamine Hydrochloride → this compound + H₂O + HCl

The base neutralizes the HCl generated, driving the reaction towards the product.

Experimental Protocols

Several methods for the synthesis of benzoin oxime have been reported. The following protocols are based on established procedures.

Method 1: Sodium Bicarbonate in Aqueous Methanol

This method is straightforward and utilizes common laboratory reagents.

Materials:

-

Benzoin (bitter almond oil camphor)

-

Hydroxylamine hydrochloride

-

Sodium bicarbonate

-

Methanol

-

Water

-

Benzene (for purification)

Procedure:

-

Dissolve hydroxylamine hydrochloride in a minimal amount of methanol.

-

To this solution, add finely powdered benzoin and sodium bicarbonate.[3] The molar ratio of hydroxylamine hydrochloride to benzoin to sodium bicarbonate can be in the range of 1-2:1:1-2.[3]

-

Stir the mixture at room temperature (25-28 °C) for 8 hours. Carbon dioxide gas will be evolved during the reaction.[3]

-

After the reaction is complete, remove the methanol via distillation under reduced pressure.[3]

-

Pour the residue into hot water with vigorous stirring to precipitate the crude product as a loose white solid.[3]

-

Allow the mixture to cool to room temperature and collect the precipitate by filtration.[3]

-

Wash the crude product with distilled water and dry to obtain the crude benzoin oxime.[3]

-

For purification, the crude product can be recrystallized. A reported method involves refluxing the crude product in benzene for approximately 30 minutes, followed by cooling to obtain the pure α-benzoin oxime.[3]

Method 2: Pyridine as a Solvent and Base

This method uses pyridine as both the solvent and the base.

Procedure:

-

Dissolve benzoin in pyridine.

-

Add hydroxylamine hydrochloride to the solution.

-

The reaction can be carried out at 0 °C.

-

After the reaction is complete, the product needs to be isolated from the reaction mixture. This may involve chromatographic separation.

Note: This method has been reported to result in lower yields compared to other methods.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis of this compound.

Table 1: Reactant and Product Physical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Benzoin | C₁₄H₁₂O₂ | 212.24 | 134-138 |

| This compound | C₁₄H₁₃NO | 211.26[1] | 154-155 (pure)[3] |

Table 2: Reported Yields for the Synthesis of this compound

| Method | Yield (Crude) | Yield (Pure) | Reference |

| Sodium Bicarbonate in Aqueous Methanol | 95-99% | 71-75% | [3] |

| Pyridine Method (with chromatographic sep.) | - | 58% | [3] |

| Pyridine Method (with benzene recryst.) | - | 23% | [3] |

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Signals | Reference |

| UV-Visible | Sharp peak at ~250 nm (π-π* transition) and another peak at ~330 nm. | [4] |

| FTIR (cm⁻¹) | Presence of C=N stretching vibration. A peak at 1532 cm⁻¹ is attributed to C-H-N vibration. | [4] |

| ¹H NMR (ppm) | Signals at approximately 3.7, 6.8, 7.1, 7.3, 7.8, 8.5, and 9.5 ppm corresponding to aromatic and hydroxyl protons. | [4] |

| ¹³C NMR (ppm) | Signals at approximately 53, 113, 115, 122, 129, 143, 156, 157, and 162 ppm. | [4] |

Diagrams

Reaction Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from benzoin.

Caption: General workflow for the synthesis of this compound.

Reaction Scheme

The following diagram shows the chemical structures and transformation in the synthesis.

Caption: Chemical reaction for the synthesis of benzoin oxime.

Conclusion

The synthesis of this compound from benzoin is a well-documented and efficient process. The method employing hydroxylamine hydrochloride and a base like sodium bicarbonate in an alcoholic solvent offers high crude yields and a straightforward workup procedure. This technical guide provides the necessary details for researchers and professionals to replicate this synthesis and utilize the product in further research and development activities. The provided quantitative data and experimental protocols should serve as a valuable resource for optimizing reaction conditions and characterizing the final product.

References

An In-depth Technical Guide to 1,2-Diphenyl-1-ethanone Oxime: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1,2-Diphenyl-1-ethanone oxime. It includes detailed experimental protocols, tabulated data for key properties, and visualizations of its synthesis, a key chemical transformation, and a representative signaling pathway relevant to its potential therapeutic applications.

Core Physical and Chemical Properties

This compound, also known as deoxybenzoin oxime, is a solid organic compound with the chemical formula C₁₄H₁₃NO.[1][2][3][4] It is characterized by the presence of an oxime functional group attached to a deoxybenzoin scaffold. This compound serves as a versatile intermediate in organic synthesis and is a subject of interest in medicinal chemistry due to its potential biological activities.[3]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₃NO | [1][2][3][4] |

| Molecular Weight | 211.26 g/mol | [1][5] |

| Appearance | White solid | [2] |

| Melting Point | 98 °C | [2][5][6] |

| Boiling Point | 375.4 °C at 760 mmHg (Predicted) | [5][6] |

| Density | 1.04 g/cm³ | [2][5][6] |

| CAS Number | 952-06-7 | [1][2] |

| Solubility | Moderately soluble in organic solvents, less soluble in water. | [4] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the reaction of 1,2-diphenylethanone (deoxybenzoin) with hydroxylamine hydrochloride in the presence of a base.[3]

Reaction: C₁₄H₁₂O + NH₂OH·HCl → C₁₄H₁₃NO + H₂O + HCl

Materials:

-

1,2-diphenylethanone (Deoxybenzoin)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate anhydrous or Pyridine

-

Methanol or Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A single-necked round-bottomed flask is charged with 1,2-diphenylethanone (1.0 equivalent), anhydrous methanol (or ethanol), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous sodium acetate (1.5 equivalents).[7] Alternatively, pyridine can be used as both the base and solvent.[8]

-

The resulting mixture is stirred and heated to a gentle reflux (approximately 75 °C) for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure using a rotary evaporator.[7]

-

Water is added to the residue, and the mixture is extracted three times with ethyl acetate.[7]

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.[7]

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the purified oxime as a crystalline solid.[9]

References

- 1. This compound | C14H13NO | CID 235383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethanone, 1,2-diphenyl-, oxime | CAS 952-06-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Buy this compound | 952-06-7 [smolecule.com]

- 4. CAS 952-06-7: Ethanone, 1,2-diphenyl-, oxime | CymitQuimica [cymitquimica.com]

- 5. This compound [myskinrecipes.com]

- 6. chembk.com [chembk.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 1,2-Diphenyl-1-ethanone oxime: From Synthesis to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Diphenyl-1-ethanone oxime, a versatile organic compound with significant potential in synthetic chemistry and drug development. This document details the compound's molecular characteristics, provides a detailed experimental protocol for its synthesis and a key chemical transformation, the Beckmann rearrangement. Furthermore, it explores the compound's potential therapeutic applications by discussing the role of oxime derivatives in oncology and neurology, supported by a proposed signaling pathway diagram. All quantitative data is presented in structured tables, and experimental workflows are visualized to enhance understanding.

Compound Identification and Properties

This compound, also known as deoxybenzoin oxime, is a ketoxime with the molecular formula C₁₄H₁₃NO.[1][2] Its structure features a central ethanone backbone with two phenyl groups and an oxime functional group. This arrangement confers specific chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₃NO | [1][2] |

| Molecular Weight | 211.26 g/mol | [1][2] |

| CAS Number | 952-06-7 | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 98°C | [3][4] |

| Boiling Point | 375.4°C at 760 mmHg | [3][4] |

| Density | 1.04 g/cm³ | [3][4] |

Synthesis and Characterization

The most common and efficient method for the synthesis of this compound is the reaction of 1,2-diphenyl-1-ethanone (deoxybenzoin) with hydroxylamine hydrochloride in the presence of a base.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

1,2-Diphenyl-1-ethanone (Deoxybenzoin)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa)

-

Ethanol

-

Water

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, Buchner funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-diphenyl-1-ethanone (1 equivalent) in ethanol.

-

Add hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing cold water to precipitate the product.

-

Collect the solid product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Recrystallize the crude product from ethanol or an ethanol-water mixture to obtain pure this compound.

-

Dry the purified crystals in a desiccator.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons (multiplets in the range of δ 7.0-7.5 ppm), a singlet for the methylene protons (CH₂), and a broad singlet for the oxime hydroxyl proton (N-OH). |

| ¹³C NMR | Expected signals for the aromatic carbons, the methylene carbon, and the carbon of the C=NOH group. |

| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3300-3100), C=N stretching (~1650), N-O stretching (~940), and C-H stretching of aromatic and aliphatic groups. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 211. |

Chemical Transformations: The Beckmann Rearrangement

Oximes, including this compound, can undergo a characteristic acid-catalyzed rearrangement to form amides, known as the Beckmann rearrangement.[5][6][7] The reaction involves the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom.

Experimental Protocol: Beckmann Rearrangement of this compound

Materials:

-

This compound

-

Concentrated sulfuric acid (or other acidic catalysts like polyphosphoric acid, PPA)

-

Anhydrous ether

-

Water

-

Standard laboratory glassware

Procedure:

-

In a flask, dissolve this compound in a suitable solvent like anhydrous ether.

-

Cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours).

-

Carefully pour the reaction mixture onto crushed ice to neutralize the acid and precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

The resulting amide can be purified by recrystallization.

Caption: Workflow of the Beckmann Rearrangement.

Potential Therapeutic Applications

Oxime derivatives have garnered significant interest in drug development due to their diverse biological activities, including anticancer and anti-inflammatory properties.[8][9] The oxime functional group can enhance the binding affinity of molecules to biological targets and improve their metabolic stability.[8]

Anticancer Activity

Several oxime derivatives have demonstrated potent antiproliferative effects by targeting key regulatory enzymes in cancer cells, such as cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1][10] Inhibition of these kinases can lead to cell cycle arrest and apoptosis. While specific studies on the anticancer mechanism of this compound are limited, the general mechanism of related oximes provides a strong rationale for its investigation as a potential anticancer agent.

Caption: Proposed anticancer signaling pathway for oxime derivatives.

Neurological Applications

This compound is also explored as a key building block for synthesizing compounds with potential activity in treating neurological disorders.[3] The development of orally active oxime derivatives as prodrugs for conditions like Parkinson's disease is an active area of research.[11]

Conclusion

This compound is a compound of significant interest due to its accessible synthesis, versatile reactivity, and the promising biological activities associated with its structural class. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in both synthetic methodology and medicinal chemistry. The exploration of its potential as an anticancer agent or as a scaffold for drugs targeting neurological disorders warrants continued investigation.

References

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. This compound | C14H13NO | CID 235383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Ethanone, 1,2-diphenyl-, oxime [chembk.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 7. Beckmann Rearrangement [organic-chemistry.org]

- 8. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Orally active oxime derivatives of the dopaminergic prodrug 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one. Synthesis and pharmacological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Stereochemistry of (Z)-1,2-Diphenylethanone Oxime

This guide provides a comprehensive overview of the stereochemistry of (Z)-1,2-diphenylethanone oxime, also known as (Z)-deoxybenzoin oxime. It covers the synthesis, characterization, and stereochemical analysis of this compound, with a focus on distinguishing it from its (E)-isomer.

Introduction to the Stereochemistry of Oximes

Oximes (R¹R²C=NOH) are important functional groups in organic chemistry, serving as intermediates in various transformations and exhibiting a range of biological activities. The carbon-nitrogen double bond in oximes is stereogenic when the substituents on the carbon (R¹ and R²) are different, leading to the existence of (E) and (Z) isomers. The terms (E) (from the German entgegen, meaning opposite) and (Z) (from the German zusammen, meaning together) are used to describe the stereochemistry based on the Cahn-Ingold-Prelog priority rules. For 1,2-diphenylethanone oxime, the substituents on the oximino carbon are a phenyl group and a benzyl group.

Synthesis and Isomer Separation

The synthesis of 1,2-diphenylethanone oxime typically proceeds via the condensation of 1,2-diphenylethanone (deoxybenzoin) with hydroxylamine hydrochloride in the presence of a base. This reaction often yields a mixture of (E) and (Z) isomers.

Experimental Protocol: Synthesis of 1,2-Diphenylethanone Oxime

-

Dissolution: Dissolve 1,2-diphenylethanone (1 equivalent) in a suitable solvent, such as ethanol.

-

Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride (a slight excess, e.g., 1.1-1.5 equivalents) and a base such as sodium hydroxide or potassium hydroxide.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into cold water. The oxime product will precipitate.

-

Isolation: Collect the solid product by filtration, wash with water, and dry. This crude product is typically a mixture of (E) and (Z) isomers.

The separation of the (E) and (Z) isomers can be achieved by techniques such as fractional crystallization or column chromatography, exploiting the differences in their physical properties like polarity and solubility.

Stereochemical Characterization

The determination of the specific stereochemistry of the oxime isomers relies on a combination of spectroscopic techniques and chemical methods.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between (E) and (Z) oxime isomers. The chemical shifts of the nuclei near the C=N bond are influenced by the anisotropic effects of the substituents, leading to distinct spectra for each isomer.

Expected ¹H NMR Characteristics:

-

The chemical shift of the methylene protons (-CH₂-) of the benzyl group in the (Z)-isomer is expected to differ from that in the (E)-isomer due to the different spatial relationship with the hydroxyl group.

-

The aromatic protons of the phenyl and benzyl groups will also exhibit different chemical shifts and coupling patterns.

2D NMR Spectroscopy (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) provides definitive evidence for stereochemical assignment by detecting through-space correlations between protons that are in close proximity. For (Z)-1,2-diphenylethanone oxime, a NOE correlation would be expected between the oxime hydroxyl proton (-OH) and the protons of the adjacent phenyl group. Conversely, for the (E)-isomer, a NOE would be anticipated between the hydroxyl proton and the methylene protons of the benzyl group.[1]

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the oxime functional group through its characteristic C=N and N-O stretching vibrations, though it is generally less effective than NMR for distinguishing between (E) and (Z) isomers.

Melting Point Analysis: Pure stereoisomers typically have sharp and distinct melting points, whereas a mixture of isomers will melt over a broader temperature range.

Chemical Methods: The Beckmann Rearrangement

The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide under acidic conditions.[2][3][4][5][6] This reaction is stereospecific, with the substituent anti-periplanar to the hydroxyl group on the nitrogen atom migrating.[3][4][5] This specificity makes it an excellent chemical method for determining the stereochemistry of the starting oxime.

-

(Z)-1,2-Diphenylethanone Oxime: In the (Z)-isomer, the benzyl group is anti to the hydroxyl group. Therefore, upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), it will undergo rearrangement to yield N-phenyl-2-phenylacetamide .

-

(E)-1,2-Diphenylethanone Oxime: In the (E)-isomer, the phenyl group is anti to the hydroxyl group. This isomer will rearrange to form 2-phenyl-N-phenylacetamide .

By identifying the amide product, the stereochemistry of the parent oxime isomer can be unequivocally assigned.

Experimental Protocol: Beckmann Rearrangement

-

Dissolution: Dissolve the purified oxime isomer in a suitable solvent.

-

Acid Treatment: Add a strong acid catalyst, such as concentrated sulfuric acid or polyphosphoric acid, and heat the mixture.

-

Reaction Monitoring: Monitor the progress of the rearrangement by TLC.

-

Work-up: Upon completion, carefully pour the reaction mixture onto ice and neutralize with a base.

-

Product Isolation and Analysis: Extract the amide product with an organic solvent, dry the organic layer, and remove the solvent. The structure of the resulting amide is then determined by spectroscopic methods (e.g., NMR, MS) and by comparing its properties to known standards.

Data Presentation

As specific quantitative NMR data for pure (Z)-1,2-diphenylethanone oxime are not available, the following table illustrates the expected products of the Beckmann rearrangement, which serve as a reliable method for stereochemical assignment.

| Isomer | Migrating Group (anti to -OH) | Beckmann Rearrangement Product |

| (Z)-1,2-Diphenylethanone oxime | Benzyl group | N-phenyl-2-phenylacetamide |

| (E)-1,2-Diphenylethanone oxime | Phenyl group | 2-phenyl-N-phenylacetamide |

Visualizations

Caption: Synthetic pathway to (Z)- and (E)-1,2-diphenylethanone oxime.

Caption: Stereospecificity of the Beckmann rearrangement for (Z) and (E) isomers.

Conclusion

The stereochemistry of 1,2-diphenylethanone oxime is a critical aspect that influences its chemical reactivity. While the synthesis typically produces a mixture of (E) and (Z) isomers, their separation and individual characterization are essential for unambiguous stereochemical assignment. The stereospecific nature of the Beckmann rearrangement provides a definitive chemical method to distinguish between the (Z) and (E) isomers by analyzing the structure of the resulting amide products. Spectroscopic techniques, particularly 2D NOESY, offer a powerful physical method for this differentiation. For researchers in drug development and organic synthesis, a thorough understanding and confirmation of the stereochemistry of oxime intermediates are paramount for controlling the outcomes of subsequent reactions and for elucidating structure-activity relationships.

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 4. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Beckmann Rearrangement [organic-chemistry.org]

An In-depth Technical Guide to 1,2-Diphenyl-1-ethanone oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-Diphenyl-1-ethanone oxime (CAS No. 952-06-7), a versatile organic compound with significant potential in organic synthesis and medicinal chemistry. This document consolidates its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its current and potential applications, with a focus on its relevance to drug development. While specific quantitative biological data for this compound is limited in publicly available literature, the guide discusses the known biological activities of the broader class of oxime-containing molecules to highlight its potential as a scaffold for novel therapeutics.

Chemical Identification and Properties

This compound, also known by its synonym Deoxybenzoin oxime, is a well-characterized organic molecule. Its identity is established by the following identifiers:

| Property | Value |

| CAS Number | 952-06-7[1][2] |

| Molecular Formula | C₁₄H₁₃NO[1][2] |

| Molecular Weight | 211.26 g/mol [1][2] |

| IUPAC Name | N-(1,2-diphenylethylidene)hydroxylamine[2] |

| Synonyms | Deoxybenzoin oxime, Benzyl phenyl ketoxime |

| InChI | InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2 |

| InChIKey | PWCUVRROUAKTLL-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2[2] |

Physical and Spectral Data Summary:

| Property | Value |

| Appearance | Solid[3] |

| Melting Point | 98°C[1][4] |

| Boiling Point | 375.4°C at 760 mmHg[1] |

| Density | 1.04 g/cm³[1] |

| Purity | ≥98% (commercially available)[1] |

| Infrared Spectrum | Conforms to Structure[1] |

| NMR Spectrum | Conforms to Structure[1] |

Synthesis of this compound: An Experimental Protocol

The most common and straightforward synthesis of this compound involves the condensation reaction of 1,2-Diphenyl-1-ethanone (Deoxybenzoin) with hydroxylamine hydrochloride.[5] The following protocol is a representative procedure based on established chemical principles for oxime formation.

2.1. Materials and Equipment

-

1,2-Diphenyl-1-ethanone (Deoxybenzoin)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Pyridine

-

Ethanol

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Filtration apparatus (Büchner funnel and flask)

-

Recrystallization apparatus

-

Thin-layer chromatography (TLC) plates and developing chamber

2.2. Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-Diphenyl-1-ethanone (1 equivalent) in ethanol.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium acetate (2 equivalents) or pyridine. The base is crucial to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Reaction Conditions: Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material (1,2-Diphenyl-1-ethanone) is consumed.

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Slowly add water to the reaction mixture to precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.

-

Characterization: The purity and identity of the synthesized compound should be confirmed by measuring its melting point and analyzing its spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis and holds potential in the field of drug discovery.

3.1. Synthetic Intermediate

The oxime functional group is a versatile moiety that can be transformed into various other functional groups, making it a key building block for more complex molecules.[5] It is utilized in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Specifically, it can be a precursor for the formation of heterocyclic compounds, which are frequently explored for their medicinal properties.[1]

3.2. Potential Biological Activity

While specific studies on the anticancer activity of this compound are not widely reported, the broader class of oxime-containing compounds has demonstrated significant biological potential, including anticancer properties.[5] Research on various oxime derivatives has shown that the oxime group can be crucial for their cytotoxic effects.[6] Oximes have been investigated as inhibitors of various enzymes and as ligands for metal complexes in catalytic processes.[1] Derivatives of the parent compound, deoxybenzoin oxime, have been synthesized and evaluated for immunosuppressive activity.

Potential Signaling Pathways for Anticancer Oximes

Although a specific signaling pathway for this compound has not been elucidated in the available literature, many anticancer oxime derivatives are known to exert their effects through the inhibition of protein kinases. The following diagram illustrates a generalized pathway often implicated in the mechanism of action of such compounds.

Caption: Generalized pathway for anticancer oximes.

This diagram depicts how an anticancer oxime derivative could inhibit a protein kinase, thereby blocking downstream signaling that promotes cell proliferation and survival, and ultimately leading to apoptosis (programmed cell death). It is important to note that this is a representative model, and the specific molecular targets of this compound have yet to be determined.

Experimental Workflow for Biological Evaluation

For researchers interested in investigating the biological activities of this compound, a typical experimental workflow would involve the following steps:

Caption: Workflow for biological evaluation.

This workflow outlines the logical progression from synthesizing the compound to evaluating its anticancer potential, starting with broad cytotoxicity screening and moving towards more specific mechanistic and in vivo studies.

Conclusion

This compound is a readily synthesizable compound with a well-defined chemical profile. While its primary current application lies in organic synthesis, the known biological activities of the oxime functional group suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into the promising applications of this compound in drug discovery and development. Further studies are needed to elucidate its specific biological targets and mechanisms of action to fully realize its therapeutic potential.

References

In-depth Technical Guide: The Photochemical Behavior of 1,2-Diphenyl-1-ethanone Oxime

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenyl-1-ethanone oxime, also known as deoxybenzoin oxime, exhibits a rich and varied photochemical behavior, deviating significantly from its more commonly studied thermal, acid-catalyzed reactions. This technical guide provides a comprehensive overview of the core photochemical transformations of this molecule, focusing on the mechanisms of photoisomerization, the photochemical Beckmann rearrangement, and N-O bond cleavage. Detailed experimental protocols, quantitative data where available, and visual representations of reaction pathways are presented to serve as a valuable resource for researchers in organic synthesis, photochemistry, and drug development.

Introduction

This compound (C₁₄H₁₃NO, M.W. 211.26 g/mol ) is a well-established organic compound, traditionally utilized as a precursor in various synthetic routes. While its thermal Beckmann rearrangement is a classic transformation, the photochemical behavior of deoxybenzoin oxime opens avenues to alternative reaction pathways and novel molecular architectures under milder conditions. The absorption of ultraviolet or visible light can induce distinct chemical transformations, primarily centered around the C=N-OH functional group. Understanding these photochemical pathways is crucial for leveraging light-induced reactions in the synthesis of complex molecules and for the development of photosensitive materials and photolabile protecting groups.

This guide will delve into the two primary photochemical pathways of this compound: the photochemical Beckmann rearrangement, which yields substituted amides, and the homolytic cleavage of the N-O bond, which generates iminyl radicals and subsequent products. A critical preceding step, the E/Z photoisomerization, will also be discussed in detail as it dictates the stereospecificity of the subsequent rearrangement.

Core Photochemical Pathways

The photochemical behavior of this compound is primarily governed by two competing reaction pathways upon photoexcitation. The specific pathway followed is influenced by factors such as the wavelength of irradiation, the solvent, and the presence of photosensitizers.

E/Z Photoisomerization

The initial and often rate-determining step in the photochemistry of many oximes is the isomerization around the carbon-nitrogen double bond. This compound exists as two geometric isomers: the E-isomer and the Z-isomer. These isomers can be interconverted upon irradiation with light. This process is of paramount importance as the subsequent photochemical Beckmann rearrangement is stereospecific, with the group anti-periplanar to the hydroxyl group migrating.

Visible-light-mediated energy transfer catalysis has emerged as a mild and efficient method to achieve this isomerization, often selectively producing the thermodynamically less stable Z-isomer. This allows for "nonclassical" Beckmann rearrangement products where, for instance, an alkyl group might migrate in preference to an aryl group, a selectivity not typically observed in thermal rearrangements.

Photochemical Beckmann Rearrangement

Unlike the traditional acid-catalyzed Beckmann rearrangement, the photochemical variant can proceed under neutral conditions, often initiated by direct irradiation or through photosensitization. The currently accepted mechanism for the photochemical Beckmann rearrangement involves the formation of a transient oxaziridine intermediate.

Upon absorption of light, the oxime is excited to a singlet or triplet state. This excited state can then undergo cyclization to form a highly strained three-membered oxaziridine ring. This intermediate is typically unstable and rearranges to the corresponding amide. For this compound, this rearrangement can theoretically lead to two possible amide products, depending on which group (phenyl or benzyl) migrates. The stereochemistry of the starting oxime dictates the product, with the anti-periplanar group migrating.

N-O Bond Cleavage and Iminyl Radical Formation

An alternative photochemical pathway for this compound is the homolytic cleavage of the nitrogen-oxygen bond. This process generates an iminyl radical and a hydroxyl radical. The formation of these radical species opens up a different set of potential subsequent reactions, including hydrogen abstraction, cyclization, or radical-radical coupling. The iminyl radical derived from deoxybenzoin oxime is a key intermediate in these transformations. The efficiency of this pathway can be influenced by the solvent and the presence of radical scavengers.

Quantitative Data

While extensive quantitative data specifically for the photochemical reactions of this compound is not widely available in the literature, the following table summarizes the types of data that are crucial for characterizing such photochemical processes. Researchers are encouraged to determine these parameters for their specific experimental conditions.

| Parameter | Description | Typical Range/Value (for related compounds) |

| Quantum Yield (Φ) | The efficiency of a photochemical process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. | 0.1 - 0.8 for photorearrangements of other aromatic ketones. |

| Product Distribution | The relative amounts of different products formed under specific photochemical conditions (e.g., solvent, wavelength, presence of sensitizer). | Highly dependent on reaction conditions. |

| UV-Vis Absorption Maxima (λmax) | Wavelengths at which the molecule absorbs light most strongly. | Typically in the UV-A and UV-B regions for aromatic oximes. |

Experimental Protocols

The following protocols provide detailed methodologies for key experiments related to the photochemical behavior of this compound.

Synthesis of this compound

Materials:

-

1,2-diphenyl-1-ethanone (deoxybenzoin)

-

Hydroxylamine hydrochloride

-

Sodium hydroxide

-

Ethanol

-

Water

Procedure:

-

Dissolve 1,2-diphenyl-1-ethanone (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium hydroxide (1.5 equivalents) in water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of deoxybenzoin.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Photocatalytic E/Z Isomerization

Materials:

-

E-1,2-diphenyl-1-ethanone oxime

-

Iridium-based photosensitizer (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆)

-

Anhydrous ethyl acetate

-

Nitrogen or Argon gas

-

Blue LED light source (e.g., 40 W, 427 nm)

Procedure:

-

In a vial, combine E-1,2-diphenyl-1-ethanone oxime (1 equivalent) and the iridium photosensitizer (0.5-1 mol%).

-

Add anhydrous ethyl acetate to achieve the desired concentration (e.g., 0.1 M).

-

De-gas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Seal the vial and place it in front of a blue LED light source.

-

Irradiate the mixture for 2-4 hours at room temperature. Use a fan to maintain a constant temperature.

-

Monitor the isomerization process by ¹H NMR spectroscopy or HPLC.

-

Upon completion, the solvent can be removed under reduced pressure to yield the Z-isomer enriched product.

General Protocol for Photochemical Rearrangement/Cleavage

Materials:

-

This compound

-

Degassed solvent (e.g., acetonitrile, methanol)

-

UV photoreactor (e.g., medium-pressure mercury lamp with appropriate filters) or visible light source with a photosensitizer.

-

Nitrogen or Argon gas

Procedure:

-

Dissolve this compound in the chosen degassed solvent in a quartz reaction vessel.

-

Purge the solution with nitrogen or argon for 30 minutes to remove dissolved oxygen.

-

Irradiate the solution using the selected light source. The choice of wavelength may influence the product distribution.

-

Monitor the reaction progress over time using TLC, GC-MS, or HPLC.

-

After the desired conversion is reached, stop the irradiation and remove the solvent under reduced pressure.

-

Separate and purify the products using column chromatography.

-

Characterize the isolated products using spectroscopic methods (NMR, IR, Mass Spectrometry).

Visualizations

Signaling Pathways and Logical Relationships

Caption: Photochemical pathways of this compound.

Experimental Workflow

Caption: General experimental workflow for photochemical studies.

Conclusion

The photochemical behavior of this compound presents a fascinating area of study with significant potential for synthetic applications. The ability to control reaction pathways through the choice of light source, solvent, and photosensitizers allows for the selective formation of either rearranged amide products or products derived from radical intermediates. The photocatalytic E/Z isomerization provides an additional layer of control, enabling access to "nonclassical" rearrangement products. This guide provides a foundational understanding and practical protocols for researchers to explore and exploit the rich photochemistry of this versatile molecule. Further research into the quantitative aspects, such as quantum yields and detailed product distribution studies under various conditions, will undoubtedly unlock even greater potential for this compound in modern organic chemistry and drug discovery.

Solubility Profile of 1,2-Diphenyl-1-ethanone Oxime in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenyl-1-ethanone oxime, also known as deoxybenzoin oxime, is a ketoxime derivative with significant applications in organic synthesis and medicinal chemistry. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction media, purification processes such as recrystallization, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailed experimental protocols for solubility determination, and a logical workflow for solubility testing.

While specific quantitative solubility data for this compound is limited in publicly available literature, valuable insights can be drawn from studies on its isomers, α-benzil monoxime and β-benzil monoxime. This guide leverages this data as a close proxy to provide a foundational understanding of its solubility characteristics.

Quantitative Solubility Data

Quantitative solubility data for the isomers of this compound, α- and β-benzil monoxime, have been experimentally determined in benzene at various temperatures. This data, presented in mole percent, offers a strong indication of the expected solubility behavior of this compound in a non-polar aromatic solvent.

| Temperature (°C) | α-Benzil Monoxime (mole %) | β-Benzil Monoxime (mole %) |

| 20 | 1.8 | 0.9 |

| 30 | 3.0 | 1.5 |

| 40 | 5.0 | 2.5 |

| 50 | 8.5 | 4.2 |

| 60 | 14.0 | 7.0 |

| 70 | 23.0 | 11.5 |

| 80 | - | 18.0 |

Note: The data is extracted from the study by Taylor and Marks (1930) on the configurations of benzilmonoximes.

Qualitative information suggests that α-benzil monoxime is readily soluble in polar organic solvents such as alcohols (e.g., ethanol, methanol), ethers (e.g., diethyl ether), chloroform, and acetic acid. Its solubility is noted to be slight in non-polar solvents like benzene and crude oil, and it is sparingly soluble in water. This suggests that this compound likely exhibits a similar solubility pattern, favoring polar organic solvents over non-polar ones.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a well-established and reliable method for determining the equilibrium solubility of a compound.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium. The agitation should be vigorous enough to keep the solid suspended.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed evaporating dish or vial to remove any undissolved microcrystals.

-

-

Solvent Evaporation and Quantification:

-

Determine the weight of the filtered solution.

-

Evaporate the solvent from the dish or vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely evaporated, cool the dish or vial in a desiccator and weigh it to determine the mass of the dissolved solid.

-

-

Calculation:

-

Solubility can be expressed in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solid and the volume of the solvent used.

-

UV-Visible Spectrophotometry Method

This method is suitable when the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

1. Materials and Equipment:

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Other materials as listed for the Gravimetric Method.

2. Procedure:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Equilibration of Saturated Solution:

-

Follow steps 1 and 2 as described in the Gravimetric Method.

-

-

Sample Withdrawal, Filtration, and Dilution:

-

Follow step 3 as described in the Gravimetric Method.

-

Accurately dilute the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Absorbance Measurement and Concentration Determination:

-

Measure the absorbance of the diluted sample at the λmax.

-

Use the calibration curve to determine the concentration of the diluted solution.

-

-

Calculation:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Visualization of Experimental Workflow

The logical flow of determining the solubility of this compound can be visualized as follows:

Caption: Workflow for determining the solubility of this compound.

Logical Pathway for Solubility Screening

A systematic approach to screen for suitable solvents for this compound is crucial for efficient process development.

Caption: Logical pathway for solvent screening for this compound.

The Enigmatic Potential of 1,2-Diphenyl-1-ethanone Oxime: A Technical Guide to Its Synthesis and Prospective Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Diphenyl-1-ethanone oxime, a simple ketoxime, holds a position of interest in medicinal chemistry primarily as a synthetic intermediate for creating more complex molecules with potential therapeutic applications. While direct and extensive research on the specific biological activities of this compound is limited in publicly available literature, the broader class of oxime derivatives has demonstrated significant promise in various pharmacological domains. This technical guide provides a comprehensive overview of the synthesis of this compound and explores the potential biological activities of this compound by examining the documented anticancer, antimicrobial, and anti-inflammatory properties of structurally related oxime derivatives. This paper aims to serve as a foundational resource for researchers interested in the untapped potential of this and similar simple oxime structures in drug discovery and development.

Introduction

Oximes, characterized by the R1R2C=NOH functional group, are a versatile class of organic compounds that have garnered considerable attention in medicinal chemistry. The presence of the hydroxylamino group imparts unique physicochemical properties that can lead to diverse biological activities. While complex oxime derivatives have been extensively studied, the biological profile of simpler structures like this compound remains largely unexplored. This document synthesizes the available information on its synthesis and postulates its potential biological relevance through an analysis of analogous compounds. Research suggests that this compound is a subject of interest for its potential anti-cancer properties and its role in the design of small molecules that may inhibit tumor growth[1].

Synthesis of this compound

The synthesis of this compound is a standard laboratory procedure, typically achieved through the condensation of the corresponding ketone, 1,2-diphenyl-1-ethanone (deoxybenzoin), with hydroxylamine hydrochloride.

General Experimental Protocol

Materials:

-

1,2-Diphenyl-1-ethanone (Deoxybenzoin)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve 1,2-diphenyl-1-ethanone in ethanol in a round-bottom flask.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Add the hydroxylamine hydrochloride solution to the solution of 1,2-diphenyl-1-ethanone.

-

The reaction mixture is then typically heated under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is often precipitated by the addition of water.

-

The crude product is collected by filtration, washed with water, and dried.

-

Recrystallization from a suitable solvent, such as ethanol, can be performed for purification.

Workflow for Synthesis

Caption: General workflow for the synthesis of this compound.

Potential Biological Activities: An Analog-Based Review

Due to the scarcity of direct biological data on this compound, this section reviews the documented activities of structurally analogous oxime derivatives to infer its potential pharmacological profile.

Anticancer Activity

A significant body of research points to the anticancer potential of various oxime-containing molecules. The introduction of an oxime group can be a strategic approach in the development of cytotoxic agents[2].

3.1.1. Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activity of several oxime derivatives against various cancer cell lines.

| Compound Class | Specific Compound Example | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthoquinone Oximes | β-lapachone oxime | HL-60 (Leukemia) | 3.84 | [3][4] |

| Naphthoquinone Oximes | Lapachol oxime | HL-60 (Leukemia) | 10.20 | [3][4] |

| Estrone Oxime Derivatives | Δ⁹,¹¹-estrone oxime | LNCaP (Prostate Cancer) | 3.59 | [5] |

| Estrone Oxime Derivatives | Estrone oxime | HepaRG (Hepatocellular Carcinoma) | 16.94 | [5] |

3.1.2. Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., HL-60, LNCaP)

-

Complete cell culture medium

-

Test compound (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of the test compound. Include control wells with vehicle (e.g., DMSO) only.

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity

Oxime derivatives have also been investigated for their potential as antimicrobial agents against a range of bacterial and fungal pathogens.

3.2.1. Quantitative Data from Analogous Compounds

The following table presents the minimum inhibitory concentration (MIC) values for representative oxime derivatives against various microorganisms.

| Compound Class | Specific Compound Example | Microorganism | MIC (µg/mL) | Reference |

| O-benzylhydroxylamine derivatives | 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Escherichia coli | 3.13-6.25 | [6] |

| O-benzylhydroxylamine derivatives | 3-((2,4-Dichlorobenzyloxyimino)methyl)benzaldehyde O-2,4-dichlorobenzyl oxime | Staphylococcus aureus | 3.13-6.25 | [6] |

| Indole oxime ether derivatives | Compound 5h | Methicillin-resistant S. aureus (MRSA) | 2-4 | [7] |

| Indole oxime ether derivatives | Compound 5h | Vancomycin-resistant S. aureus (VRSA) | 2-4 | [7] |

3.2.2. Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

-

Test compound (dissolved in a suitable solvent)

-

96-well microplates

-

Bacterial or fungal inoculum standardized to a specific concentration

Procedure:

-

Prepare serial twofold dilutions of the test compound in the broth medium in the wells of a 96-well microplate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for microbial growth (turbidity).

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

The anti-inflammatory potential of oximes is an emerging area of research, with some derivatives showing promise in modulating inflammatory pathways. The anti-inflammatory activity of some oximes has been reported to be comparable to standard anti-inflammatory drugs[2].

3.3.1. Potential Mechanisms and Signaling Pathways

While specific signaling pathways for this compound are not defined, related compounds often exert their anti-inflammatory effects by inhibiting key enzymes and transcription factors involved in the inflammatory response, such as cyclooxygenases (COX) and nuclear factor-kappa B (NF-κB).

Caption: A potential anti-inflammatory mechanism of action for oxime compounds.

3.3.2. Experimental Protocol: In Vitro Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Test compound

-

Griess reagent

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include control wells (cells only, cells with LPS only).

-

Incubate the plates for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite concentration in the supernatant (a stable product of NO) using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.

-

A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

-

Calculate the percentage of inhibition of NO production by the test compound compared to the LPS-only control.

Conclusion and Future Directions

This compound represents a simple, synthetically accessible molecule whose biological potential is yet to be fully elucidated. While direct evidence of its bioactivity is sparse, the extensive research on a wide array of oxime derivatives strongly suggests that this compound could serve as a valuable scaffold or starting point for the development of novel therapeutic agents. The documented anticancer, antimicrobial, and anti-inflammatory activities of related compounds underscore the potential of the oxime functional group in mediating significant biological effects.

Future research should focus on a systematic evaluation of this compound and its simple analogs in a battery of in vitro biological assays. Such studies would provide the necessary data to either confirm its potential as a bioactive compound or solidify its role as a versatile building block in medicinal chemistry. The exploration of its mechanism of action, should activity be found, will be crucial for any subsequent drug development efforts. The information presented in this guide provides a solid foundation for initiating such investigations.

References

- 1. Buy this compound | 952-06-7 [smolecule.com]

- 2. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to 1,2-Diphenyl-1-ethanone oxime: Nomenclature and Identification

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This document provides a detailed overview of the nomenclature and key identifiers for 1,2-Diphenyl-1-ethanone oxime.

IUPAC Name

The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N-(1,2-diphenylethylidene)hydroxylamine [1][2].

Chemical Structure and Properties

This compound is an organic compound characterized by an oxime functional group attached to a 1,2-diphenylethanone backbone.[1] The presence of two phenyl groups is a key structural feature.[1]

A summary of its key identifiers and properties is presented below:

| Identifier | Value |

| Molecular Formula | C₁₄H₁₃NO[1][2] |

| Molecular Weight | 211.26 g/mol [1][2] |

| CAS Number | 952-06-7[1][2][3] |

Synonyms

This compound is known by a variety of synonyms in scientific literature and chemical databases. Understanding these alternative names is crucial for comprehensive literature searches and material sourcing.

Common Synonyms:

Other Identifiers:

Logical Relationship of Nomenclature

The relationship between the common name, the IUPAC name, and other synonyms is based on different nomenclature systems (common, systematic) and historical naming conventions. The logical flow from the base chemical structure to its various names can be visualized as follows:

References

- 1. Buy this compound | 952-06-7 [smolecule.com]

- 2. This compound | C14H13NO | CID 235383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 952-06-7: Ethanone, 1,2-diphenyl-, oxime | CymitQuimica [cymitquimica.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. Ethanone, 1,2-diphenyl-, oxime | CAS 952-06-7 | Chemical-Suppliers [chemical-suppliers.eu]

Methodological & Application

Application Notes and Protocols: 1,2-Diphenyl-1-ethanone Oxime in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Diphenyl-1-ethanone oxime, commonly known as benzoin oxime, is a versatile ligand in coordination chemistry.[1] Its ability to form stable complexes with a wide range of transition metal ions has led to significant interest in its application across various scientific fields. The presence of both a hydroxyl (-OH) and an oxime (=N-OH) group allows it to act as an excellent chelating agent, coordinating with metal ions through the nitrogen and oxygen atoms to form stable five-membered rings.[2] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and utilization of this compound and its metal complexes.

Applications

The coordination complexes of this compound have shown significant potential in several key areas:

-

Antimicrobial Agents: The metal complexes of benzoin oxime have demonstrated enhanced antibacterial and antifungal activities compared to the free ligand.[3] This makes them promising candidates for the development of new antimicrobial drugs to combat resistant strains.

-

Analytical Chemistry: Benzoin oxime is a well-established reagent for the selective detection and quantitative determination of various metal ions.[4] Its ability to form distinctly colored complexes allows for sensitive spectrophotometric analysis. For instance, it is widely used for the estimation of nickel(II) in various samples, including water and alloys.[5] It also serves as a precipitation reagent for copper, molybdenum, and tungsten.[6][7]

-